An In-depth Technical Guide to the Core Chemical Structure and Synthesis of Chimassorb 119
An In-depth Technical Guide to the Core Chemical Structure and Synthesis of Chimassorb 119
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chimassorb 119 is a high molecular weight hindered amine light stabilizer (HALS) renowned for its exceptional efficacy in protecting polymeric materials from photodegradation. Its complex chemical architecture provides superior thermal stability, low volatility, and minimal migration, making it a critical additive in various industrial applications. This technical guide provides a comprehensive overview of the chemical structure and a plausible synthesis pathway for Chimassorb 119, supported by available scientific literature. Quantitative data is presented in a structured format, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its synthesis and characterization.
Chemical Structure and Properties
Chimassorb 119, also known by its chemical name N,N',N'',N'''-tetrakis(4,6-bis(butyl-(N-methyl-2,2,6,6-tetramethylpiperidin-4-yl)amino)triazin-2-yl)-4,7-diazadecane-1,10-diamine, is a complex oligomeric hindered amine light stabilizer. Its structure is characterized by a central diazadecane diamine backbone linked to four triazine rings, which are further substituted with bulky N-butyl-N-(N-methyl-2,2,6,6-tetramethylpiperidin-4-yl)amino groups. This intricate design is pivotal to its function as a light stabilizer.
Table 1: Physicochemical Properties of Chimassorb 119 [1][2]
| Property | Value |
| CAS Number | 106990-43-6 |
| Molecular Formula | C₁₃₂H₂₅₀N₃₂ |
| Molecular Weight | 2285.61 g/mol |
| Appearance | White to light yellow granules |
| Melting Range | 115-150 °C |
| Volatile Matter | ≤ 0.5% |
| Ash Content | ≤ 0.1% |
| Light Transmittance (425 nm) | ≥ 93% |
| Light Transmittance (450 nm) | ≥ 95% |
| Solubility | Soluble in chloroform, methylene chloride, and toluene. |
Synthesis of Chimassorb 119
The synthesis of Chimassorb 119 is a multi-step process that involves the sequential reaction of cyanuric chloride with different amine precursors. While a detailed, publicly available experimental protocol is scarce, a plausible synthetic route can be constructed based on the known reactivity of the starting materials and general procedures for synthesizing similar high molecular weight HALS. The proposed synthesis involves two key stages: the formation of a dichlorotriazine intermediate and the subsequent reaction with a diamine linker to build the final oligomeric structure.
Proposed Synthetic Pathway
The overall synthesis can be envisioned as follows:
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Step 1: Synthesis of the Dichlorotriazine Intermediate. Cyanuric chloride is reacted with N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)amine in a nucleophilic aromatic substitution reaction. This reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the HCl byproduct.
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Step 2: N-Methylation of the Piperidine Nitrogen. The secondary amine on the piperidine ring is methylated. This can be achieved through various methods, such as reductive amination using formaldehyde and a reducing agent, or by reaction with a methylating agent. A plausible method involves the use of paraformaldehyde and a palladium on carbon (Pd/C) catalyst.
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Step 3: Coupling with the Diamine Linker. The resulting monochlorotriazine intermediate is then reacted with a central diamine linker, N,N'-bis(3-aminopropyl)ethylenediamine, to form the final Chimassorb 119 structure. This final step involves the formation of multiple carbon-nitrogen bonds to link the triazine units together.
Experimental Protocols
The following are detailed, plausible experimental protocols for the key steps in the synthesis of Chimassorb 119, based on general organic synthesis principles and information on the synthesis of related compounds.
Synthesis of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine (A Key Precursor for a Related HALS)[3]
This protocol describes the synthesis of a key diamine precursor used in the production of other HALS, providing insight into the synthesis of the amine building blocks.
Materials:
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2,2,6,6-tetramethyl-4-piperidone (981 g, 6.32 mol)
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Hexamethylenediamine (350 g, 3.01 mol)
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Methanol (1500 g)
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5% Platinum on carbon (5.0 g)
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Hydrogen gas
Procedure:
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In a 5-liter autoclave, charge 2,2,6,6-tetramethyl-4-piperidone, hexamethylenediamine, methanol, and 5% platinum on carbon, while maintaining the temperature at 45-55 °C.
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Pressurize the autoclave to 40 bar with hydrogen and heat to 70-80 °C to initiate hydrogenation.
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Maintain the reaction for 4-5 hours until hydrogenation is complete.
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Filter the catalyst at 70-80 °C under 2-3 bar pressure.
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Obtain N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine by distillation. The expected yield is approximately 90%.
Plausible Protocol for the Synthesis of Chimassorb 119
This hypothetical protocol is based on the general two-step synthesis approach found in the literature.
Step 1: Synthesis of Intermediate (I) - 2,4-dichloro-6-(N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)amino)-1,3,5-triazine
Materials:
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Cyanuric chloride
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N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)amine
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Anhydrous aprotic solvent (e.g., toluene, xylene)
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Inorganic base (e.g., sodium carbonate, potassium carbonate)
Procedure:
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Dissolve cyanuric chloride in the anhydrous solvent in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)amine in the same solvent to the cyanuric chloride solution while maintaining the temperature below 5 °C.
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After the addition is complete, add the inorganic base portion-wise to neutralize the generated HCl.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the inorganic salts.
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Wash the filtrate with water to remove any remaining salts and dry the organic layer over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude intermediate (I).
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Intermediate (II) and Final Product (Chimassorb 119)
Materials:
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Intermediate (I)
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Paraformaldehyde
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Palladium on carbon (Pd/C) catalyst
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N,N'-bis(3-aminopropyl)ethylenediamine
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High-boiling point aprotic solvent (e.g., xylene, dimethylformamide)
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Inorganic base (e.g., sodium carbonate, potassium carbonate)
Procedure:
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In a reaction vessel, dissolve Intermediate (I) and paraformaldehyde in the solvent.
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Add the Pd/C catalyst to the mixture.
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Heat the reaction mixture under a hydrogen atmosphere (or use a suitable hydrogen donor) to effect the N-methylation of the piperidine nitrogen.
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After the methylation is complete (monitored by TLC or GC-MS), filter off the catalyst.
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To the filtrate containing the N-methylated intermediate, add N,N'-bis(3-aminopropyl)ethylenediamine and the inorganic base.
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Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) to facilitate the final condensation reaction.
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Monitor the reaction until completion.
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After cooling, wash the reaction mixture with water to remove inorganic byproducts.
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Precipitate the product by adding a non-polar solvent (e.g., hexane) and collect the solid by filtration.
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The crude Chimassorb 119 can be further purified by recrystallization or solvent washing to obtain a high-purity product. Due to its high molecular weight and polymeric nature, purification can be challenging. Techniques such as solvent extraction and precipitation are often employed.[3]
Visualizations
Proposed Synthesis of Chimassorb 119
